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Abstract
3,6-Dibromopyrazine-2-carboxylic acid (CAS No: 957230-68-1) is a halogenated

heterocyclic compound that serves as a critical building block in medicinal chemistry and

materials science.[1][2] Its utility in the synthesis of novel chemical entities, particularly as a

component in protein degrader building blocks, necessitates a thorough understanding of its

fundamental physical properties.[1] This guide provides a comprehensive technical overview of

the key physicochemical characteristics of this compound. We delve into thermophysical

properties, solubility, acidity, and spectroscopic signatures. Where experimental data is not

publicly available, we present robust, field-proven protocols for their determination, explaining

the scientific rationale behind each methodological step. This document is intended for

researchers, synthetic chemists, and drug development professionals who require a detailed

and practical understanding of this versatile chemical intermediate.

Compound Identification and General Properties
A summary of the fundamental identifiers and general properties of 3,6-Dibromopyrazine-2-
carboxylic acid is presented below. These data are foundational for handling, storage, and

molecular calculations.
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Property Value Source(s)

CAS Number 957230-68-1 [1][2]

Molecular Formula C₅H₂Br₂N₂O₂ [1][2][3]

Molecular Weight 281.89 g/mol [1][2][3]

Physical Form Solid, typically a powder [4]

Purity (Typical) ≥97% [1]

Storage Conditions

Store at room temperature or

refrigerated (2-8°C) under an

inert atmosphere.[1][5] For

long-term stability, storage in a

freezer (≤ -20°C) is

recommended.[6]

Thermophysical Properties
Melting Point
The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically

exhibit a sharp melting range of 0.5-1.5°C, whereas impurities lead to a depressed and

broadened melting range.[8][9] While specific, verified experimental data for 3,6-
Dibromopyrazine-2-carboxylic acid is not widely published, related brominated heterocyclic

carboxylic acids melt at high temperatures (e.g., 6-Bromopyridine-2-carboxylic acid at 192-

194°C).

This protocol describes the standard procedure for accurately measuring the melting point

range using a modern digital melting point apparatus.[10]

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a

small amount (approx. 0.03 g) on a watch glass using the end of a clean test tube.[7]

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the

sealed end of the tube gently on a hard surface to pack the sample down. The packed

sample height should be 2-4 mm for optimal heat transfer.[7]
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Initial Rapid Determination: Insert the capillary into the apparatus. Heat rapidly (10-

20°C/minute) to find an approximate melting point.[7] This saves time and establishes the

general range.

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the

approximate melting point. Insert a new sample.

Controlled Heating: Heat rapidly to within 15°C of the approximate melting point, then reduce

the heating rate to 1-2°C per minute.[7] This slow rate is crucial for ensuring thermal

equilibrium.

Observation and Recording: Record the temperature at which the first drop of liquid appears

(T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting

point is reported as the range T₁ - T₂.
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Caption: Workflow for Melting Point Determination.
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Boiling Point and Thermal Stability
Vendor-supplied data sheets list a predicted boiling point of 397.8 ± 42.0 °C.[6] However, for a

complex organic solid, this value is likely theoretical. It is common for such molecules to

decompose at or below their boiling point under atmospheric pressure. Thermogravimetric

Analysis (TGA) is the preferred method to determine thermal stability and decomposition

temperature, which are more practical parameters for drug development and material science

applications.

Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of

its developability. The structure of 3,6-Dibromopyrazine-2-carboxylic acid—containing a

polar carboxylic acid group and a larger, more hydrophobic dibrominated pyrazine core—

suggests pH-dependent aqueous solubility and good solubility in polar organic solvents. A

related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, is noted to be soluble in

dimethyl sulfoxide (DMSO) and methanol.[6]

This protocol outlines an equilibrium saturation method to determine solubility in various

solvents.

Sample Preparation: Add an excess amount of the solid compound to a known volume of the

desired solvent (e.g., water, phosphate-buffered saline, methanol, DMSO) in a sealed vial.

The excess solid ensures that saturation is achieved.

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Separate the undissolved solid from the saturated solution. This is best

achieved by centrifugation followed by careful collection of the supernatant, or by filtration

through a 0.22 µm filter that does not bind the compound.

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable

mobile phase or solvent. Analyze the concentration of the dissolved compound using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.
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Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured

concentration and the dilution factor.

For compounds with very low solubility, continuous solid-liquid extraction using a Soxhlet

apparatus can be employed to isolate the soluble fraction over an extended period.[11][12] This

method is particularly effective because the solid is repeatedly washed with fresh, refluxing

solvent, overcoming equilibrium limitations.[12][13]
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Caption: Workflow for Equilibrium Solubility Determination.

Acidity and Ionization Constant (pKa)
The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's

ionization state at a given pH, which in turn influences its solubility, absorption, and interaction

with biological targets.

A predicted pKa for 3,6-Dibromopyrazine-2-carboxylic acid is approximately 3.26.[6] This

value is lower (more acidic) than that of a typical aliphatic carboxylic acid (pKa ≈ 4-5)[14]. This

increased acidity is expected and can be attributed to the strong electron-withdrawing inductive

effects of the two nitrogen atoms in the pyrazine ring and the two bromine substituents, which

stabilize the carboxylate anion.

Potentiometric titration is a highly precise and standard method for determining pKa values.[15]

[16] It involves monitoring the pH of a solution as a titrant of known concentration is added

incrementally.

Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers

(e.g., pH 4, 7, and 10) to ensure accurate readings.[17]

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g.,

water or a water/co-solvent mixture if solubility is low) to a known concentration (at least 10⁻⁴

M is required to detect a significant change in the titration curve).[15][17] Purge the solution

with nitrogen to remove dissolved CO₂, which can interfere with measurements.[17]

Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the

calibrated pH electrode.

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,

precise increments.

Data Acquisition: After each addition, allow the pH reading to stabilize (drift < 0.01 pH

units/minute) and record the pH and the total volume of titrant added.[17]

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The

equivalence point is the point of maximum slope, often determined from the peak of the first
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derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point (the midpoint

of the buffer region).
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Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of molecular structure. While

specific experimental spectra for this compound are not readily available in the literature, its

key features can be reliably predicted based on the functional groups present.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the vibrational modes of functional groups. For

3,6-Dibromopyrazine-2-carboxylic acid, the following characteristic absorption bands are

expected:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the

region of 2500-3300 cm⁻¹.[18] This significant broadening is a hallmark of the hydrogen-

bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[18]

[19]

C=O Stretch (Carbonyl): A sharp and very intense absorption peak should appear around

1700-1725 cm⁻¹.[20] Its exact position can be influenced by conjugation and the electron-

withdrawing nature of the pyrazine ring.

C-O Stretch & O-H Bend: These vibrations typically appear in the 1210-1320 cm⁻¹ and 1300-

1440 cm⁻¹ regions, respectively, often coupled.

Aromatic C-H/C=N/C=C Stretches: Medium to weak absorptions are expected above 3000

cm⁻¹ (for the single aromatic C-H) and in the 1400-1600 cm⁻¹ region for the ring stretching

vibrations.

C-Br Stretch: Strong absorptions corresponding to the carbon-bromine bonds will be present

in the fingerprint region, typically between 500-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and proton framework of a

molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

¹H NMR: The spectrum is expected to be simple and highly informative:

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically

>12 ppm. This signal is exchangeable with D₂O.

Pyrazine Ring Proton (H-5): A single proton remains on the pyrazine ring at position 5. It

will appear as a singlet, likely in the 8.5-9.0 ppm region. Its downfield chemical shift is due

to the strong deshielding effects of the adjacent nitrogen and bromine atoms.

¹³C NMR: Five distinct carbon signals are anticipated:

Carboxyl Carbon (-COOH): A signal in the 160-170 ppm range.

Pyrazine Ring Carbons: Four signals corresponding to the carbons of the pyrazine ring.

The two carbons bearing bromine atoms (C-3 and C-6) and the two other ring carbons (C-

2 and C-5) will have distinct chemical shifts, influenced by the different substituents. These

are expected in the aromatic region, roughly from 125-160 ppm.[21][22]

Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry NMR

tube.[22]

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, as it solubilizes polar compounds well and its residual proton peak does not

obscure key regions).

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[22] After

locking and shimming, acquire standard ¹H and proton-decoupled ¹³C spectra. A relaxation

delay of 2-5 seconds is recommended for the ¹³C experiment to ensure proper quantification

of quaternary carbons.[22]

Conclusion
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3,6-Dibromopyrazine-2-carboxylic acid is a key synthetic intermediate with a distinct set of

physical properties defined by its dibrominated heterocyclic core and its acidic carboxyl group.

This guide has summarized its known identifiers and provided detailed, actionable protocols for

the experimental determination of its melting point, solubility, and pKa. Furthermore, a

predictive analysis of its IR and NMR spectroscopic signatures has been presented to aid in its

structural confirmation and quality control. A thorough understanding and application of these

methods are essential for scientists leveraging this compound in research and development,

ensuring both the integrity of their starting materials and the success of their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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